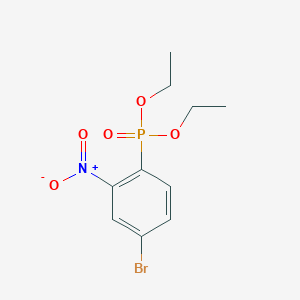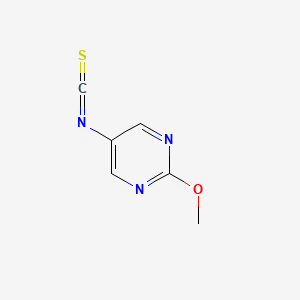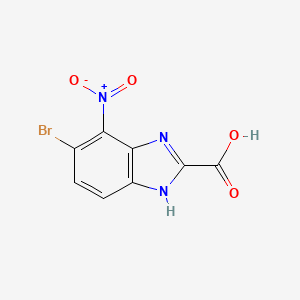![molecular formula C9H11N3 B13687176 2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
2,6,8-Trimethylimidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-Trimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at the ring junctions, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyrazine with formaldehyde and ammonia, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,8-Trimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in functionalized imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
2,6,8-Trimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various organic compounds and as a building block in complex molecule construction.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2,6,8-Trimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in drug development, it may target specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and applications.
Imidazo[1,2-a]triazine: Features a triazine ring and is used in different chemical and biological contexts.
Uniqueness: 2,6,8-Trimethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 8. This substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2,6,8-trimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3/c1-6-4-12-5-7(2)11-9(12)8(3)10-6/h4-5H,1-3H3 |
Clé InChI |
BLNVRPPVNOALGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=C(N=C2C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)




